molecular formula C15H23NO3S B230913 1-(4-Ethoxy-2,3-dimethylphenyl)sulfonylpiperidine

1-(4-Ethoxy-2,3-dimethylphenyl)sulfonylpiperidine

Cat. No. B230913
M. Wt: 297.4 g/mol
InChI Key: BSTWYAWRLXAPCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethoxy-2,3-dimethylphenyl)sulfonylpiperidine, also known as EMDP, is a chemical compound that belongs to the class of piperidine derivatives. It has been widely used in scientific research due to its unique properties and potential applications.

Scientific Research Applications

1-(4-Ethoxy-2,3-dimethylphenyl)sulfonylpiperidine has been widely used in scientific research as a tool to study the function of the nervous system. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various physiological processes such as pain perception, memory, and mood regulation. 1-(4-Ethoxy-2,3-dimethylphenyl)sulfonylpiperidine has been used to investigate the role of sigma-1 receptors in these processes and to develop new drugs that target this receptor.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxy-2,3-dimethylphenyl)sulfonylpiperidine involves the binding of the compound to the sigma-1 receptor. This binding activates the receptor and leads to the modulation of various signaling pathways in the nervous system. 1-(4-Ethoxy-2,3-dimethylphenyl)sulfonylpiperidine has been shown to have both agonistic and antagonistic effects on the sigma-1 receptor, depending on the concentration and the cellular context.
Biochemical and Physiological Effects:
1-(4-Ethoxy-2,3-dimethylphenyl)sulfonylpiperidine has been shown to have various biochemical and physiological effects in the nervous system. It has been shown to modulate the release of neurotransmitters such as dopamine, acetylcholine, and glutamate. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In addition, 1-(4-Ethoxy-2,3-dimethylphenyl)sulfonylpiperidine has been shown to have analgesic, anxiolytic, and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

1-(4-Ethoxy-2,3-dimethylphenyl)sulfonylpiperidine has several advantages for lab experiments. It has a high affinity and selectivity for the sigma-1 receptor, which allows for precise modulation of this receptor without affecting other receptors. It is also easy to synthesize and purify, which makes it a cost-effective tool for research. However, 1-(4-Ethoxy-2,3-dimethylphenyl)sulfonylpiperidine has some limitations as well. It has poor solubility in water, which can limit its use in some experiments. In addition, its effects on the sigma-1 receptor can be influenced by other factors such as the presence of other ligands or changes in the cellular environment.

Future Directions

There are several future directions for the research on 1-(4-Ethoxy-2,3-dimethylphenyl)sulfonylpiperidine. One direction is to develop new drugs that target the sigma-1 receptor for the treatment of various neurological and psychiatric disorders such as Alzheimer's disease, depression, and schizophrenia. Another direction is to investigate the role of sigma-1 receptors in other physiological processes such as immune function and cancer progression. Furthermore, the development of new synthetic methods for 1-(4-Ethoxy-2,3-dimethylphenyl)sulfonylpiperidine and its analogs could lead to the discovery of new compounds with improved properties and potential applications.
Conclusion:
In conclusion, 1-(4-Ethoxy-2,3-dimethylphenyl)sulfonylpiperidine is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. Its high affinity for the sigma-1 receptor makes it a valuable tool for studying the function of the nervous system and developing new drugs for neurological and psychiatric disorders. Further research on 1-(4-Ethoxy-2,3-dimethylphenyl)sulfonylpiperidine and its analogs could lead to the discovery of new compounds with improved properties and potential therapeutic benefits.

Synthesis Methods

The synthesis of 1-(4-Ethoxy-2,3-dimethylphenyl)sulfonylpiperidine involves the reaction between 4-ethoxy-2,3-dimethylbenzenesulfonyl chloride and piperidine in the presence of a base such as triethylamine. The product is then purified through crystallization or column chromatography. The yield of 1-(4-Ethoxy-2,3-dimethylphenyl)sulfonylpiperidine can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.

properties

Molecular Formula

C15H23NO3S

Molecular Weight

297.4 g/mol

IUPAC Name

1-(4-ethoxy-2,3-dimethylphenyl)sulfonylpiperidine

InChI

InChI=1S/C15H23NO3S/c1-4-19-14-8-9-15(13(3)12(14)2)20(17,18)16-10-6-5-7-11-16/h8-9H,4-7,10-11H2,1-3H3

InChI Key

BSTWYAWRLXAPCM-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=C(C=C1)S(=O)(=O)N2CCCCC2)C)C

Canonical SMILES

CCOC1=C(C(=C(C=C1)S(=O)(=O)N2CCCCC2)C)C

solubility

9.7 [ug/mL]

Origin of Product

United States

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